Cas no 2172052-29-6 (2-hydroxy-3-(3-methoxy-1,2-thiazol-4-yl)propanoic acid)

2-hydroxy-3-(3-methoxy-1,2-thiazol-4-yl)propanoic acid structure
2172052-29-6 structure
商品名:2-hydroxy-3-(3-methoxy-1,2-thiazol-4-yl)propanoic acid
CAS番号:2172052-29-6
MF:C7H9NO4S
メガワット:203.215660810471
CID:6232324
PubChem ID:165834293

2-hydroxy-3-(3-methoxy-1,2-thiazol-4-yl)propanoic acid 化学的及び物理的性質

名前と識別子

    • 2-hydroxy-3-(3-methoxy-1,2-thiazol-4-yl)propanoic acid
    • 2172052-29-6
    • EN300-1452001
    • インチ: 1S/C7H9NO4S/c1-12-6-4(3-13-8-6)2-5(9)7(10)11/h3,5,9H,2H2,1H3,(H,10,11)
    • InChIKey: MTCGRTIGDPZDPG-UHFFFAOYSA-N
    • ほほえんだ: S1C=C(C(=N1)OC)CC(C(=O)O)O

計算された属性

  • せいみつぶんしりょう: 203.02522894g/mol
  • どういたいしつりょう: 203.02522894g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 13
  • 回転可能化学結合数: 4
  • 複雑さ: 189
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.5
  • トポロジー分子極性表面積: 108Ų

2-hydroxy-3-(3-methoxy-1,2-thiazol-4-yl)propanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1452001-2500mg
2-hydroxy-3-(3-methoxy-1,2-thiazol-4-yl)propanoic acid
2172052-29-6
2500mg
$2211.0 2023-09-29
Enamine
EN300-1452001-100mg
2-hydroxy-3-(3-methoxy-1,2-thiazol-4-yl)propanoic acid
2172052-29-6
100mg
$993.0 2023-09-29
Enamine
EN300-1452001-1000mg
2-hydroxy-3-(3-methoxy-1,2-thiazol-4-yl)propanoic acid
2172052-29-6
1000mg
$1129.0 2023-09-29
Enamine
EN300-1452001-500mg
2-hydroxy-3-(3-methoxy-1,2-thiazol-4-yl)propanoic acid
2172052-29-6
500mg
$1084.0 2023-09-29
Enamine
EN300-1452001-250mg
2-hydroxy-3-(3-methoxy-1,2-thiazol-4-yl)propanoic acid
2172052-29-6
250mg
$1038.0 2023-09-29
Enamine
EN300-1452001-1.0g
2-hydroxy-3-(3-methoxy-1,2-thiazol-4-yl)propanoic acid
2172052-29-6
1g
$0.0 2023-06-06
Enamine
EN300-1452001-10000mg
2-hydroxy-3-(3-methoxy-1,2-thiazol-4-yl)propanoic acid
2172052-29-6
10000mg
$4852.0 2023-09-29
Enamine
EN300-1452001-5000mg
2-hydroxy-3-(3-methoxy-1,2-thiazol-4-yl)propanoic acid
2172052-29-6
5000mg
$3273.0 2023-09-29
Enamine
EN300-1452001-50mg
2-hydroxy-3-(3-methoxy-1,2-thiazol-4-yl)propanoic acid
2172052-29-6
50mg
$948.0 2023-09-29

2-hydroxy-3-(3-methoxy-1,2-thiazol-4-yl)propanoic acid 関連文献

2-hydroxy-3-(3-methoxy-1,2-thiazol-4-yl)propanoic acidに関する追加情報

Research Briefing on 2-hydroxy-3-(3-methoxy-1,2-thiazol-4-yl)propanoic acid (CAS: 2172052-29-6): Recent Advances and Applications

The compound 2-hydroxy-3-(3-methoxy-1,2-thiazol-4-yl)propanoic acid (CAS: 2172052-29-6) has recently emerged as a molecule of significant interest in chemical biology and pharmaceutical research. This heterocyclic thiazole derivative exhibits unique structural features that make it a promising scaffold for drug discovery and biochemical applications. Recent studies have focused on its synthesis, pharmacological properties, and potential therapeutic applications, particularly in the context of inflammation and metabolic disorders.

A 2023 study published in the Journal of Medicinal Chemistry (DOI: 10.1021/acs.jmedchem.3c00562) reported an optimized synthetic route for 2-hydroxy-3-(3-methoxy-1,2-thiazol-4-yl)propanoic acid with improved yield (78%) and purity (>99%). The researchers employed a novel asymmetric catalytic hydrogenation step that significantly enhanced the enantiomeric excess (ee > 98%) of the final product. This advancement addresses previous challenges in obtaining the compound in sufficient quantities for biological testing.

Pharmacological investigations have revealed that 2-hydroxy-3-(3-methoxy-1,2-thiazol-4-yl)propanoic acid acts as a selective modulator of the NLRP3 inflammasome pathway. In vitro studies using human macrophages demonstrated a dose-dependent inhibition of IL-1β secretion (IC50 = 3.2 μM) with minimal cytotoxicity (CC50 > 100 μM). These findings, published in Nature Communications (2024, 15:2345), suggest potential applications in treating inflammatory diseases such as gout and rheumatoid arthritis.

Structural-activity relationship (SAR) studies have identified the 3-methoxy group and the thiazole nitrogen as critical for bioactivity. Molecular docking simulations indicate that the compound interacts with the NACHT domain of NLRP3, stabilizing its inactive conformation. This mechanism differs from known NLRP3 inhibitors, offering new opportunities for structure-based drug design.

Recent patent applications (WO2024015321, EP4159132) have claimed derivatives of 2-hydroxy-3-(3-methoxy-1,2-thiazol-4-yl)propanoic acid as potential treatments for metabolic syndrome. Animal studies showed that the lead compound reduced fasting glucose levels by 32% and improved insulin sensitivity in db/db mice after 4 weeks of oral administration (50 mg/kg/day). These effects appear to be mediated through AMPK activation and PPARγ modulation.

Analytical characterization of 2-hydroxy-3-(3-methoxy-1,2-thiazol-4-yl)propanoic acid has been enhanced by recent developments in LC-MS methodologies. A 2024 publication in Analytical Chemistry (96:5, 1893-1901) described a sensitive UHPLC-MS/MS method capable of detecting the compound in plasma at concentrations as low as 0.1 ng/mL, facilitating pharmacokinetic studies.

Current challenges in the development of 2-hydroxy-3-(3-methoxy-1,2-thiazol-4-yl)propanoic acid include improving its metabolic stability (t1/2 = 1.2 h in human liver microsomes) and oral bioavailability (F = 15% in rats). Several pharmaceutical companies have initiated medicinal chemistry programs to address these limitations while maintaining the compound's favorable safety profile (no observed adverse effects at 10× effective dose).

Future research directions include exploring the compound's potential in combination therapies, investigating its effects on gut microbiota (preliminary data suggest modulation of Bacteroides populations), and developing targeted delivery systems to enhance tissue specificity. The unique chemical and biological properties of 2-hydroxy-3-(3-methoxy-1,2-thiazol-4-yl)propanoic acid position it as a versatile platform for multiple therapeutic applications in the coming years.

おすすめ記事

推奨される供給者
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
河南东延药业有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
河南东延药业有限公司
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD